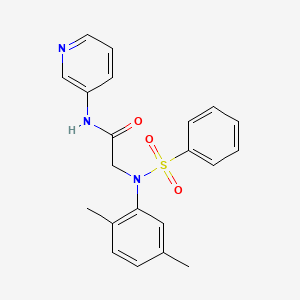amino]methyl}-2-furyl)methanol](/img/structure/B3933626.png)
(5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol
Overview
Description
(5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol, also known as EF5, is a hypoxia-selective cytotoxin. It is widely used in scientific research to study tumor hypoxia and to develop hypoxia-targeted cancer therapies. In
Mechanism of Action
(5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol selectively binds to hypoxic cells and forms adducts with cellular macromolecules, such as proteins and DNA. The (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol adducts can be detected by immunohistochemistry or flow cytometry, which allows researchers to identify hypoxic areas within tumors. (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol can also be used to develop hypoxia-targeted cancer therapies, such as (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol-conjugated drugs, which can selectively target and kill hypoxic cancer cells.
Biochemical and Physiological Effects:
(5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol can induce cytotoxicity in hypoxic cancer cells and can also modulate the expression of hypoxia-inducible genes, such as vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CAIX). (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol can also affect the oxygen consumption rate and mitochondrial function of hypoxic cells.
Advantages and Limitations for Lab Experiments
(5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol is a useful tool for studying tumor hypoxia and developing hypoxia-targeted cancer therapies. It can selectively bind to hypoxic cells and form adducts with cellular macromolecules, which allows researchers to identify hypoxic areas within tumors. However, (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its binding affinity can be affected by the presence of other hypoxia-selective cytotoxins.
Future Directions
There are many future directions for (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol research. One direction is to develop more specific and potent hypoxia-targeted cancer therapies using (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol-conjugated drugs. Another direction is to study the role of (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol in tumor metastasis and angiogenesis. Additionally, (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol can be used to study the effects of hypoxia on other diseases, such as cardiovascular disease and stroke. Finally, (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol can be used to develop new imaging techniques for detecting hypoxic areas within tumors.
Scientific Research Applications
(5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol is widely used in scientific research to study tumor hypoxia. Tumor hypoxia is a common characteristic of solid tumors, which is caused by the abnormal vasculature and high metabolic demand of tumor cells. (5-{[[(1-ethyl-1H-pyrazol-4-yl)methyl](isobutyl)amino]methyl}-2-furyl)methanol can selectively bind to hypoxic cells and form adducts with cellular macromolecules, which can be detected by immunohistochemistry or flow cytometry. This allows researchers to identify hypoxic areas within tumors and to develop hypoxia-targeted cancer therapies.
properties
IUPAC Name |
[5-[[(1-ethylpyrazol-4-yl)methyl-(2-methylpropyl)amino]methyl]furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-4-19-10-14(7-17-19)9-18(8-13(2)3)11-15-5-6-16(12-20)21-15/h5-7,10,13,20H,4,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVDQYRWVNVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(CC2=CC=C(O2)CO)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B3933551.png)
![8-methyl-2,4-diphenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B3933560.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3933566.png)
![N-(3,4-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide oxalate](/img/structure/B3933574.png)
![2-fluoro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3933582.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B3933596.png)

![N,N''-1,2-propanediylbis[N'-phenyl(thiourea)]](/img/structure/B3933602.png)
![3-bromo-4-ethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933608.png)
![(4-methylphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933613.png)

![5-bromo-2-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933622.png)
![4-[(4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933625.png)